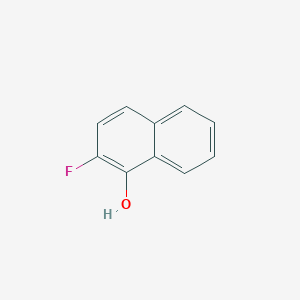

2-Fluoro-1-naphthol

Description

Significance of Fluoroaromatics in Advanced Organic Chemistry

Fluoroaromatic compounds, which are aromatic molecules containing one or more fluorine atoms, hold a unique and pivotal position in modern organic chemistry. The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making fluoroaromatics highly valuable in the design of new materials and pharmaceuticals. researchgate.netresearchgate.netnih.govresearchgate.net

The global market for fluoro-organic compounds is on an upward trend, with significant demand from the pharmaceutical and agrochemical industries. coherentmarketinsights.com In drug discovery, the strategic placement of fluorine atoms can improve a drug candidate's potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.nettandfonline.com It is estimated that a significant portion of new molecular entities approved by regulatory bodies contain fluorine. coherentmarketinsights.com This underscores the critical role that fluoroaromatics play in the development of advanced medicines for a wide range of diseases. nih.govcoherentmarketinsights.com Beyond pharmaceuticals, these compounds are integral to the creation of high-performance polymers, liquid crystals, and other specialty chemicals. researchgate.netlookchem.com

Historical Context of Naphthol Chemistry and its Derivatives

Naphthols are derivatives of naphthalene (B1677914), a polycyclic aromatic hydrocarbon first isolated from coal tar in the early 1820s. dictionary.comwikipedia.org There are two primary isomers of naphthol: 1-naphthol (B170400) (alpha-naphthol) and 2-naphthol (B1666908) (beta-naphthol), which are hydroxyl derivatives of naphthalene. dictionary.com Historically, the chemistry of naphthols has been a cornerstone of the dye industry. The reaction of naphthols with diazonium salts to form brightly colored azo dyes was a significant development in the late 19th century. iipseries.org This discovery spurred rapid growth in the production of naphthalene derivatives and the broader field of synthetic organic chemistry. iipseries.org

Over the years, the applications of naphthol derivatives have expanded far beyond dyes. sioc-journal.cn They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and perfumes. dictionary.comontosight.aiontosight.aibiosynth.com For instance, certain naphthol derivatives are used as antioxidants, while others form the structural backbone of important drugs. dictionary.comsioc-journal.cn The rich and varied reactivity of the naphthol scaffold, particularly its susceptibility to electrophilic substitution, has allowed chemists to create a vast library of derivatives with diverse functionalities and applications. sioc-journal.cn

Rationale for Focused Research on 2-Fluoro-1-naphthol

The synthesis of this compound has been a subject of interest, with various methods being developed for its preparation. One common approach involves the electrophilic fluorination of 1-naphthol using specialized fluorinating agents. lookchem.com These reactions often yield a mixture of isomers, with the 2-fluoro isomer being a primary product. lookchem.com Another reported synthesis involves a two-step process starting from 1-indanones. lookchem.com

The resulting this compound is a valuable building block in organic synthesis. smolecule.com Its unique combination of a reactive hydroxyl group and a fluorinated aromatic ring makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. lookchem.com For example, it can be used to introduce a fluorinated naphthyl moiety into larger structures, potentially enhancing their biological activity or material properties. Research into compounds like benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)-, which is derived from a related structure, highlights the potential for developing new compounds with antimicrobial and anti-inflammatory properties. ontosight.ai Furthermore, fluorinated naphthol derivatives are being explored for their use in advanced applications such as PET imaging agents for detecting inflammation. aacrjournals.org

Research Findings on this compound

Detailed research has provided valuable insights into the synthesis and properties of this compound.

A common synthetic route is the electrophilic fluorination of 1-naphthol. One documented procedure utilizes N-Fluoro-N-t-butyl-p-toluenesulfonamide as the fluorinating agent in the presence of potassium hydride. This method yields this compound as a white crystalline solid. prepchem.com

Another innovative, two-step synthesis starts from 1-indanones. This method involves the reaction with a difluorocarbene source to form a difluoromethyl 2-fluoro-1-naphthyl ether intermediate, which is then hydrolyzed to the final this compound product. lookchem.com

The table below summarizes key analytical data for this compound, providing a snapshot of its spectroscopic and physical properties.

| Property | Value |

| Appearance | White crystalline solid |

| ¹H NMR (90 MHz, CDCl₃) | δ 5.58 (br, 1H, OH), 7.00-8.30 (m, 6H, aromatic) prepchem.com |

| ¹⁹F NMR (94.1 MHz, CDCl₃) | -146.78 (m) prepchem.com |

| High-Resolution Mass Spectrometry (HRMS) calcd. for C₁₀H₇OF | 162.0480 prepchem.com |

| HRMS found | 162.0439 prepchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWCIQOXYOFFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375749 | |

| Record name | 2-fluoro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56874-95-4 | |

| Record name | 2-fluoro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 1 Naphthol and Its Derivatives

Electrophilic Fluorination Strategies

Electrophilic fluorination represents the most direct method for synthesizing fluorinated phenols and naphthols. This approach involves the reaction of an electron-rich aromatic precursor, such as 1-naphthol (B170400), with a source of electrophilic fluorine ("F+").

Direct Fluorination of 1-Naphthol Precursors

The direct introduction of a fluorine atom onto the 1-naphthol scaffold is a common synthetic strategy. arkat-usa.org This method relies on reacting 1-naphthol with various electrophilic fluorinating reagents. lookchem.com The electron-donating nature of the hydroxyl group activates the naphthalene (B1677914) ring system towards electrophilic attack, facilitating the substitution of a hydrogen atom with fluorine. arkat-usa.orgrsc.org Reactions are typically conducted in polar organic solvents like acetonitrile, dichloromethane, or chloroform (B151607). arkat-usa.org

Regioselectivity and Isomer Formation in Electrophilic Fluorination

A significant challenge in the electrophilic fluorination of 1-naphthol is controlling the regioselectivity. The reaction generally yields a mixture of the 2-fluoro and 4-fluoro isomers. arkat-usa.orglookchem.com The distribution of these products is influenced by the choice of fluorinating reagent and the reaction conditions. lookchem.comresearchgate.net

For instance, the fluorination of 1-naphthol with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4) produces both 2-fluoro-1-naphthol and 4-fluoro-1-naphthol as the main products, along with minor quantities of difluorinated compounds. arkat-usa.org Generally, the formation of the 2-fluoro isomer is preferred. lookchem.com However, in some cases, the regioselectivity can be exceptionally high. One report indicated that treating 1-naphthol with Umemoto's counteranion-bound N-fluoropyridinium reagent resulted in the formation of only the 2-fluoro isomer in 63% yield, with a small amount of a difluorinated side product. lookchem.com Similarly, certain zwitterionic pyridinium-sulfonate reagents have demonstrated high ortho-selectivity in the fluorination of naphthol, which may be attributed to hydrogen-bonding interactions between the reagent and the naphthol's hydroxyl group. nih.gov

The table below summarizes the product distribution in the fluorination of 1-naphthol using F-TEDA-BF4 in different solvents.

| Solvent | Total Yield of Fluoro-products (%) | Ratio of this compound / 4-fluoro-1-naphthol |

|---|---|---|

| MeCN | 56 | 1.5 |

| EtOH | 65 | 1.4 |

| MeOH | 68 | 1.3 |

| CH2Cl2 | 29 | 1.4 |

Data derived from studies on the fluorination of 1-naphthol with F-TEDA-BF4. arkat-usa.orgresearchgate.net

Utilization of Electrophilic Fluorinating Reagents

A wide array of N-F reagents have been developed for electrophilic fluorination due to their stability, ease of handling, and selectivity compared to earlier reagents like molecular fluorine (F2) or xenon difluoride (XeF2). rsc.orgnih.govbeilstein-journals.org These reagents are typically stable, non-hygroscopic solids. arkat-usa.org For the synthesis of this compound, several N-F reagents have been employed. lookchem.com

Commonly used reagents include:

Selectfluor™ (F-TEDA-BF4): This is one of the most widely utilized N-F reagents, known for its commercial availability and ease of use. arkat-usa.org

N-Fluoropyridinium Salts: This class includes various derivatives like N-fluoropyridinium triflate. lookchem.comrsc.org Umemoto's N-fluoropyridinium reagents, in particular, have shown high selectivity. lookchem.com

N-Fluorobenzenesulfonimide (NFSI): NFSI is another versatile reagent used for the direct fluorination of electron-rich aromatic compounds. rsc.org

Other Reagents: Historically, reagents such as fluoroxytrifluoromethane and Cesium fluoroxysulfate (CsSO4F) have also been used for the fluorination of 1-naphthol. lookchem.com

The table below lists several electrophilic fluorinating reagents used in the synthesis of fluoronaphthols.

| Reagent Name | Abbreviation / Brand Name | Reference |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 / Selectfluor™ | arkat-usa.orglookchem.com |

| N-Fluorobenzenesulfonimide | NFSI | rsc.org |

| N-Fluoropyridinium triflate | - | lookchem.com |

| 4,6-Bis(trifluoromethyl) N-fluoropyridinium-2-sulfonate | Umemoto's Reagent | lookchem.com |

| N-Fluoro-N-alkylsulfonamides | - | lookchem.com |

| Fluoroxytrifluoromethane | - | lookchem.com |

| Cesium fluoroxysulfate | CsSO4F | lookchem.com |

Ring Expansion Approaches

An alternative and highly regiospecific method for synthesizing 2-fluoro-1-naphthols involves a two-step ring expansion of 1-indanones. lookchem.comdokumen.pub This novel strategy avoids the issue of isomer formation encountered in direct fluorination. lookchem.com

Synthesis from 1-Indanones via Difluorocarbene Intermediates

The first step of this process involves the conversion of a 1-indanone (B140024) into a difluoromethyl 2-fluoro-1-naphthyl ether. lookchem.comresearchgate.net This transformation is achieved by reacting the 1-indanone with a source of difluorocarbene, such as trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate (TFDA). lookchem.comdokumen.pub The reaction proceeds through the initial formation of a difluoromethyl enol ether, which then undergoes a difluorocyclopropanation. The resulting intermediate spontaneously rearranges with ring expansion and elimination of hydrogen fluoride (B91410) to yield the stable difluoromethyl 2-fluoro-1-naphthyl ether. dokumen.pub

The table below shows the results for the conversion of various substituted 1-indanones to their corresponding difluoromethyl 2-fluoro-1-naphthyl ethers.

| 1-Indanone Substituent (R) | Solvent | Yield (%) |

|---|---|---|

| H | Xylene | 41 |

| 6-MeO | Toluene | 69 |

| 5-MeO | Toluene | 65 |

| 5,6-(OMe)2 | Toluene | 59 |

| 5-F | Toluene | 63 |

Data derived from the reaction of 1-indanones with TFDA. lookchem.com

Conversion of Difluoromethyl 2-Fluoro-1-Naphthyl Ethers to Naphthols

The final step in this synthetic sequence is the hydrolysis of the difluoromethyl ether to the desired this compound. lookchem.com This conversion proved to be challenging, as the ethers are stable under many acidic conditions. lookchem.com An effective method was found by heating the difluoromethyl ether in a sealed tube with a mixture of acetic acid and 48% aqueous hydrobromic acid at 120°C overnight. This procedure successfully cleaves the ether to furnish the corresponding 2-fluoro-1-naphthols in high yields. lookchem.com

The table below details the yields for the conversion of the naphthyl ethers to the final this compound products.

| Substituent on Naphthol Ring | Yield (%) |

|---|---|

| H | 85 |

| 7-MeO | 89 |

| 6-MeO | 75 |

Data derived from the hydrolysis of difluoromethyl 2-fluoro-1-naphthyl ethers. lookchem.com

Strategies for Accessing 2-Halo-1-naphthols as Analogues

Key methodologies for preparing 2-chloro- and 2-bromo-1-naphthols include the ring expansion of 1-indanones and the Sandmeyer reaction. A robust two-step protocol allows for the conversion of a wide array of readily available 1-indanones into diversely substituted 2-chloro- and 2-bromo-1-naphthols. nih.govresearchgate.net This method is noted for its mild reaction conditions and broad functional group tolerance. nih.govacs.org The process involves a cyclopropanation–ring expansion (CPRE) sequence. nih.gov While this particular strategy was not successful for incorporating chlorine or bromine using chloroform or bromoform (B151600) initially, a related CPRE approach using (bromodifluoromethyl)trimethylsilane (B180072) was successful in accessing 2-fluoro-1-naphthols. nih.gov For chloro and bromo derivatives, the use of a triisopropylsilyl (TIPS) enol ether intermediate proved effective, providing good yields and allowing for easy deprotection. acs.org The reproducibility of the ring expansion step was found to be highly dependent on the temperature and the order in which the base and substrate were combined, with the best results obtained by adding the base at -78 °C. acs.org

The Sandmeyer reaction provides a classical and effective route to aryl halides from aryl diazonium salts, which are typically generated from primary aryl amines. lscollege.ac.inbyjus.com This reaction can be used to synthesize 2-halonaphthalenes from the corresponding aminonaphthalenes. orgsyn.org However, the direct application of the Sandmeyer reaction to 5-amino-2-naphthol (B50111) can be problematic because the hydroxyl group is highly activating. nih.gov To overcome this, a sulfonic acid group can be introduced at the 1-position to act as both a protecting and an activating group. nih.govresearchgate.net This sulfonate group facilitates the reaction, allowing for the use of water and sulfuric acid as solvents, and can be removed under relatively mild conditions after the halogen has been introduced. nih.govresearchgate.net The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. lscollege.ac.in

Direct halogenation of 1-naphthol is another approach. For instance, 2-bromo-1,4-naphthoquinone can be synthesized from 1-naphthol using N-bromosuccinimide in a mixture of glacial acetic acid and water. prepchem.com Direct bromination of 1,5-dihydroxynaphthalene (B47172) in acetic acid yields the 2,6-dibromo derivative. rsc.org Similarly, 1-iodo-2-naphthol (B1293757) can be synthesized by reacting 2-naphthol (B1666908) with iodine using a suitable catalyst. ontosight.ai

Table 1: Synthesis of 2-Halo-1-naphthols via Ring Expansion of 1-Indanones This table summarizes selected results from the cyclopropanation-ring expansion (CPRE) of 1-indanones to yield 2-chloro and 2-bromo-1-naphthols, demonstrating the method's applicability to various substituted starting materials. nih.govresearchgate.net

| Starting 1-Indanone Substitution | Halogen Source | Resulting 2-Halo-1-naphthol | Yield (%) |

| Unsubstituted | CHCl₃ | 2-Chloro-1-naphthol | 83 |

| Unsubstituted | CHBr₃ | 2-Bromo-1-naphthol | 85 |

| 5-Fluoro | CHCl₃ | 2-Chloro-5-fluoro-1-naphthol | 81 |

| 5,6-Dimethoxy | CHCl₃ | 2-Chloro-5,6-dimethoxy-1-naphthol | 73 |

| 5-Phenyl | CHCl₃ | 2-Chloro-5-phenyl-1-naphthol | 75 |

| 5-Phenyl | CHBr₃ | 2-Bromo-5-phenyl-1-naphthol | 71 |

Nucleophilic Substitution and Derivatization Routes

Once the 2-halo-1-naphthol scaffold is obtained, it can be further modified through nucleophilic substitution and other derivatization reactions to create a wide range of compounds.

Synthesis from Naphtholate Intermediates

The hydroxyl group of naphthols is weakly acidic and can be deprotonated by a suitable base to form a naphtholate anion. This anion is a potent nucleophile and a key intermediate in many derivatization reactions, particularly alkylation and etherification. The formation of the naphtholate enhances the electron-donating character of the oxygen, facilitating reactions at both the oxygen and carbon atoms of the naphthalene ring. For example, in the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of LiTMP, the reaction is believed to proceed through the 2,3-didehydronaphthalene 1-oxide aryne, where the orientation of the incoming nucleophile is influenced by chelation with the lithium naphtholate (OLi) group. researchgate.net

Alkylation and Etherification Strategies of Naphthols

Alkylation and etherification are common strategies for derivatizing the hydroxyl group of naphthols. These reactions typically involve the treatment of the corresponding naphtholate with an alkyl halide or another electrophile. A study demonstrated the synthesis of various 1-allyloxy naphthalene derivatives by reacting 1-naphthol with different allyl halides (such as R1R2C=CR3–CH2X, where X is Br or Cl) in acetone (B3395972) with potassium carbonate and sodium iodide. researchgate.net

The reactivity of the naphthol ring itself can also be exploited. In one study, 2-bromo-1-naphthol was reacted with arylacetonitriles and 3-thienylacetonitrile in the presence of LiTMP. researchgate.net This did not result in a simple substitution but instead yielded rearranged products like 3-benzyl-1-hydroxynaphthalene-2-carbonitriles via a tandem addition-rearrangement pathway. researchgate.net This highlights a more complex derivatization route starting from a 2-halo-1-naphthol. researchgate.net

Aromatization and Dehydrogenation Approaches for Naphthalene Scaffolds

The synthesis of substituted naphthalenes, including naphthols, often relies on building the aromatic system from non-aromatic or partially saturated precursors. researchgate.net Aromatization of a pre-formed ring system is a crucial final step in many of these synthetic sequences.

One such strategy involves the cyclization of γ-halophenylbutyric acid to form a tetralone, which is subsequently subjected to bromination and dehydrobromination to yield the aromatic naphthol. pdx.edu Another method involves a Diels-Alder cycloaddition reaction followed by a copper(II) trifluoromethanesulfonate-catalyzed aromatization reaction to produce the naphthol derivative. nih.gov The aromatization of 1,2-dihydronaphthalenes is another access route to naphthalene scaffolds. researchgate.net

More recently, electrochemical methods have been employed. Anodic dehydrogenative sp2-coupling of naphthols has been used to create novel polycyclic naphthalenone motifs. acs.org This process is controlled by the solvent, and mechanistic studies suggest the formation of a solvent cage is crucial for the cyclization step. acs.org

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. This includes the use of safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

Solvent-Free and Environmentally Benign Protocols

Solvent-free reaction conditions represent a significant step towards greener chemistry. A selective electrophilic iodination of 2-acetyl-1-naphthol has been successfully achieved by grinding the substrate with iodine and iodic acid at room temperature. eurjchem.com This solvent-free grinding technique offers advantages in terms of simplicity, mild conditions, and high selectivity. eurjchem.com

The use of water as a solvent is another cornerstone of green chemistry. A regioselective iodocyclization of 2-allyl-1-naphthols has been developed using molecular iodine in an aqueous micellar medium with the surfactant cetyltrimethylammonium bromide (CTAB). researchgate.net This method proved to be superior in terms of reaction yield compared to using N-iodosuccinimide in acetonitrile. researchgate.net Furthermore, the Sandmeyer reaction protocol that utilizes a sulfonic acid protecting group employs only water and sulfuric acid as solvents, avoiding the need for organic solvents. nih.govresearchgate.net

Atom Economy and Waste Minimization in Fluoronaphthol Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, guiding the development of processes that are both efficient and environmentally benign. jocpr.comnih.gov Two core metrics for evaluating the "greenness" of a synthetic route are atom economy and waste minimization. numberanalytics.comeiu.edu Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.comjocpr.com It provides a theoretical measure of how little waste a reaction produces, complementing the traditional metric of percentage yield, which can be high even in reactions that generate significant by-products. rsc.org Waste minimization aims to reduce the generation of hazardous substances through source reduction and recycling, which is crucial for environmental protection and economic viability. eiu.eduresearchgate.net

In the synthesis of this compound and its derivatives, a critical examination of synthetic methodologies through the lens of atom economy and waste reduction reveals a clear trend away from traditional routes toward more sophisticated and sustainable alternatives.

Traditional Approaches: Electrophilic Fluorination and its Drawbacks

A common and historically significant method for synthesizing this compound is the direct electrophilic fluorination of 1-naphthol. lookchem.com This approach utilizes powerful electrophilic fluorinating agents to introduce a fluorine atom onto the naphthalene ring. Reagents used for this purpose include N-fluoro-N-alkylsulfonamides (such as N-Fluoro-N-t-butyl-p-toluenesulfonamide), 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA), and N-fluoropyridinium salts. lookchem.com

While capable of producing the target compound, these reactions suffer from several drawbacks regarding atom economy and waste generation:

Poor Atom Economy: The fluorinating agents are typically large molecules where only the fluorine atom is incorporated into the final product. The remainder of the reagent becomes a stoichiometric by-product, leading to a very low theoretical atom economy. For instance, in the reaction of 1-naphthol with N-Fluoro-N-t-butyl-p-toluenesulfonamide, the large sulfonamide group is entirely converted into waste. prepchem.com

Formation of Isomeric By-products: A significant issue is the lack of complete regioselectivity. The fluorination of 1-naphthol often yields a mixture of the desired this compound and the isomeric 4-fluoro-1-naphthol. lookchem.com This necessitates extensive and solvent-intensive purification steps, typically flash column chromatography, to separate the isomers, which lowers the effective yield and generates substantial chemical waste. prepchem.com

Process Waste: The reaction workup and purification stages contribute significantly to the waste stream. This includes the use of large volumes of organic solvents (e.g., ether, methylene (B1212753) chloride, hexane), washing with aqueous solutions (e.g., oxalic acid, sodium chloride), and the use of drying agents (e.g., magnesium sulfate), all of which require disposal. prepchem.com

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 1-Naphthol, N-Fluoro-N-t-butyl-p-toluenesulfonamide | prepchem.com |

| Desired Product | This compound | prepchem.com |

| Major By-products | N-t-butyl-p-toluenesulfonamide, 4-Fluoro-1-naphthol (isomeric) | lookchem.comprepchem.com |

| Atom Economy | Low. The majority of the mass from the fluorinating agent is not incorporated into the product. | chemistry-teaching-resources.com |

| Waste Generation | High. Includes stoichiometric sulfonamide by-product, isomeric naphthols, and significant solvent and reagent waste from workup and chromatographic purification. | lookchem.comprepchem.com |

Modern Strategies for Improved Efficiency

To address the shortcomings of traditional methods, researchers have developed alternative synthetic routes that exhibit superior atom economy and generate less waste.

Catalytic and One-Pot Methodologies: Drawing inspiration from green syntheses of other naphthol derivatives, catalytic and multi-component reactions represent a promising frontier for fluoronaphthol synthesis. researchgate.netarcjournals.org Catalysis, by its nature, enhances atom economy by reducing the need for stoichiometric reagents that would otherwise end up as waste. mdpi.comnumberanalytics.com The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers substantial benefits. arcjournals.org This approach drastically reduces solvent consumption, minimizes material losses during transfers and purifications, and saves energy and time, aligning perfectly with the goals of waste minimization. ijcmas.com The use of recyclable solid acid catalysts and solvent-free reaction conditions, such as grinding or "Grindstone Chemistry," further pushes the synthesis towards an ideal green process. arcjournals.orgijcmas.comtandfonline.com

| Methodology | Key Advantages in Atom Economy & Waste Minimization | Reference |

|---|---|---|

| Electrophilic Fluorination | - Direct but inefficient.

| lookchem.comprepchem.com |

| Ring Expansion from 1-Indanones | - High regioselectivity eliminates isomeric waste.

| lookchem.comnih.gov |

| Catalytic & One-Pot Syntheses | - High atom economy by using catalytic instead of stoichiometric reagents.

| arcjournals.orgmdpi.comijcmas.com |

Reactivity and Mechanistic Investigations of 2 Fluoro 1 Naphthol

Dearomatization Reactions

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, offering a powerful strategy for synthesizing complex molecules. In the context of 2-fluoro-1-naphthol, these reactions are of particular interest for creating functionalized naphthalenone frameworks.

Oxidative Dearomatization Processes (e.g., Iron- and Copper-Catalyzed)

Iron and copper catalysts are effective in promoting the oxidative dearomatization of naphthols. While specific studies focusing solely on this compound are not prevalent, the general mechanisms observed for 2-naphthol (B1666908) derivatives provide a strong basis for understanding its reactivity.

Iron-Catalyzed Oxidative Dearomatization: Iron(salan) complexes have been shown to catalyze the oxidative dearomatization of 1-substituted 2-naphthols. usc.edu This process typically occurs in the presence of a nitroalkane and air, leading to the formation of cyclic enones with a new all-carbon quaternary stereocenter. usc.edu The proposed mechanism involves the formation of a salan-iron-naphtholate species. This intermediate undergoes a single-electron transfer (SET) with dioxygen to form a radical cation, which is then trapped by the nucleophilic nitroalkane. unibo.it This prevents the common side reaction of oxidative dimerization. unibo.it

In a related iron-catalyzed dearomative amination of β-naphthols, an iron-iminyl diradical is proposed as a key intermediate. unibo.it This species, through a series of steps including nitrogen extrusion and intramolecular hydrogen transfer, generates an iron-aminyl radical that attacks the naphthyl core to yield α-amino-β-naphthalenones. unibo.it

Copper-Catalyzed Oxidative Dearomatization: Copper catalysts have also been successfully employed in the dearomatization of naphthol derivatives. For instance, copper bromide can catalyze the dearomative azidation and peroxidation of β-naphthols, yielding valuable naphthalenone derivatives with quaternary azide (B81097) or peroxide functionalities. rsc.org These reactions provide access to masked surrogates for amines and alcohols. rsc.org

Copper(II) complexes with chiral ligands, such as NH-Box, have been used for asymmetric brominative dearomatization of 2-hydroxy-naphtholates, producing brominated naphthalenones in high yields and enantioselectivities. unibo.it Another example is the copper-catalyzed oxidative dearomatization of β-naphthols via etherification, which results in multifunctionalized β-naphthalenones. unibo.it In some copper-catalyzed oxidative dehydrogenative dearomatizations of indole (B1671886) derivatives, a single-electron-transfer oxidation by the copper(II) catalyst is proposed to form a radical-cation intermediate, which is then attacked by a nucleophile. nih.gov

Catalytic Asymmetric Dearomative Fluorination

A significant advancement in the chemistry of 2-naphthols is the development of catalytic asymmetric dearomative fluorination. This reaction introduces a fluorine atom at the C1 position while creating a chiral center, leading to the formation of 1-fluoronaphthalenone derivatives.

One notable method employs a linked dicarboxylate phase-transfer catalyst with Selectfluor as the fluorine source. researchgate.netnih.govx-mol.net This approach proceeds smoothly under mild conditions and demonstrates high enantioselectivity. researchgate.netnih.govx-mol.net It is considered the first example of catalytic asymmetric fluorination of 2-naphthols and is compatible with a range of functional groups. researchgate.netnih.gov

| Catalyst System | Fluorinating Agent | Product | Key Features |

| Dicarboxylate Phase-Transfer Catalyst | Selectfluor | 1-Fluoronaphthalenone derivatives | High enantioselectivity, mild conditions, broad functional group compatibility. researchgate.netnih.govx-mol.net |

Electrophile-Facilitated Dearomatization Pathways

Electrophile-facilitated dearomatization offers a direct route to convert planar aromatic compounds into valuable three-dimensional structures. nih.gov These processes often involve an electrophile triggering the dearomatization step. nih.gov

In the context of naphthols, electrophilic dearomatization can be initiated by various electrophiles. For instance, the reaction of β-naphthol with α-chloro-β-naphthol can lead to electrophilic chlorinative dearomatization. chinesechemsoc.org Research has also shown that halogenated phenolic compounds can attack halogen or nitronium electrophiles, resulting in dearomatization at specific halo-sites. chinesechemsoc.org

A study on the enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes revealed a process triggered by electrophile-facilitated dearomatization. chinesechemsoc.org The proposed mechanism starts with the electrophilic dearomatization of the α-bromo-β-naphthol by the azoalkene. chinesechemsoc.org This is followed by a debromination step via an SRN1-type substitution with an in-situ generated N-nucleophile. chinesechemsoc.org

Furthermore, an unusual dearomatization reaction was observed when 2-bromo-5-iodonaphthol was treated with N-chlorosuccinimide (NCS), leading to a stable enone. acs.org This dienone tautomer was found to undergo conjugate addition with various nucleophiles. acs.org

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. This leads to a rich chemistry involving both nucleophilic and electrophilic substitution reactions.

Aromatic Nucleophilic Substitution Mechanisms Involving Fluoro-Naphthol Derivatives

The fluorine atom in this compound can be displaced by nucleophiles through aromatic nucleophilic substitution (SNA_r) reactions. smolecule.com The rate and mechanism of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the naphthalene (B1677914) ring.

DFT calculations on the S_NAr reaction of various fluoro-naphthaldehyde isomers with a methylthiolate ion have shown that the reaction can proceed through a concerted mechanism with a single transition state, which is lower in energy than a stepwise mechanism. researchgate.net The presence of a formyl group was found to be crucial for the reaction to occur. researchgate.net The solvent also plays a significant role, with polar aprotic solvents like DMSO being more favorable for the substitution of the fluorine atom than polar protic solvents. researchgate.net

Generally, in nucleophilic aromatic substitution, the presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The reactivity order of halogens is often F > Cl > Br > I, as the rate-determining step is typically the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Electrophilic Attack and Substitution Patterns on Naphthol Systems

The hydroxyl group in this compound is a strong activating group that directs electrophiles primarily to the ortho and para positions. However, the substitution pattern in naphthalene is more complex than in benzene (B151609). Electrophilic attack on naphthalene generally favors the 1-position (α-position) over the 2-position (β-position) because the intermediate for 1-substitution is more stable, allowing for the preservation of a complete benzene ring in some resonance structures. libretexts.orgstackexchange.com

For 1-naphthol (B170400), electrophilic fluorination using reagents like CsSO₄F or N-fluoro-pyridinium triflate typically yields a mixture of 2-fluoro and 4-fluoro isomers, with the 2-fluoro isomer often being the major product. lookchem.com This preference for the 2-position in 1-naphthol is an exception to the general α-substitution rule for naphthalene. In contrast, the electrophilic fluorination of 2-naphthol with F-TEDA-BF₄ can lead to the formation of 1-fluoro-2-naphthol. mdpi.com

The presence of the fluorine atom at the 2-position in this compound will influence the regioselectivity of further electrophilic attacks. The fluorine atom is an ortho, para-director, but it is also a deactivator. The strong activating effect of the hydroxyl group at the 1-position will likely dominate, directing incoming electrophiles to the 4-position.

| Reagent | Substrate | Product(s) | Reference |

| Electrophilic Fluorinating Agents | 1-Naphthol | This compound and 4-Fluoro-1-naphthol | lookchem.com |

| F-TEDA-BF₄ | 2-Naphthol | 1-Fluoro-2-naphthol and 1,1-Difluoronaphthalen-2(1H)-one | mdpi.com |

Radical Chemistry and Oxidation Pathways

The study of radical reactions involving naphthols is critical for understanding their degradation pathways and potential for transformation into other compounds. The presence of a fluorine substituent, as in this compound, introduces significant electronic effects that modulate this reactivity.

Hydroxyl Radical Reactions and Adduct Formation with Naphthols

The hydroxyl radical (•OH) is a highly reactive species that readily reacts with aromatic compounds like naphthols. researchgate.net Studies on 1-naphthol and 2-naphthol using pulse radiolysis have shown that the reaction proceeds primarily through the addition of the •OH radical to the aromatic ring, forming transient hydroxyl-adducts. acs.orgnih.gov This is a distinct observation, as reactions with aromatic phenols often lead directly to phenoxyl-type radicals. acs.orgnih.gov

The reaction rates for both 1-naphthol and 2-naphthol are very high, approaching the diffusion-controlled limit. nih.gov The transient spectra of the resulting adducts show characteristic maximum absorbances (λmax). researchgate.netacs.orgnih.gov For 1-naphthol, the transient adduct exhibits a λmax at 340 nm, while the adduct of 2-naphthol shows a λmax at 350 nm at neutral pH. acs.orgnih.gov

Density Functional Theory (DFT) calculations have been employed to identify the most favorable sites for •OH radical addition. acs.orgnih.gov For 2-naphthol, the addition is most likely to occur at the C1 and C8 positions. acs.orgnih.gov The resulting C1 adduct is considered both the thermodynamic and kinetic product, meaning it is the most energetically stable and the one that forms most readily. acs.orgnih.gov These hydroxyl-adducts are precursors to further oxidation products, such as dihydroxynaphthalenes. acs.orgnih.gov

Table 1: Reaction Data for Naphthols with Hydroxyl Radicals

| Compound | Rate Constant (M⁻¹ s⁻¹) | Transient Adduct λmax (nm) |

|---|---|---|

| 1-Naphthol | (9.63 ± 0.04) × 10⁹ | 340 |

| 2-Naphthol | (7.31 ± 0.11) × 10⁹ | 350 |

Data sourced from pulse radiolysis studies at neutral pH. acs.orgnih.gov

Formation and Characterization of Naphthoxyl Radical Intermediates

While hydroxyl-adducts are formed at neutral pH, the reaction pathway changes under different conditions. At basic pH, the reaction of naphthols with •OH radicals is predicted to form naphthoxyl radicals. acs.orgnih.gov The same naphthoxyl radical intermediates can also be generated through reactions with other oxidizing species, such as the oxide radical ion (O•−) at high pH (≈13) and the azide radical (N₃•) at neutral pH. acs.orgnih.gov

Laser flash photolysis (LFP) is a key technique for studying these transient species. For example, LFP studies on 1,8-dihydroxynaphthalene (a related compound) showed the generation of a naphthoxyl radical characterized by absorption bands at 350, 400, and >600 nm. researchgate.netacs.org These radicals are highly reactive intermediates that can undergo further reactions, such as coupling to form dimers. researchgate.net Theoretical studies on the reaction of naphthyl radicals with molecular oxygen show that naphthoxy radicals can also be formed through the elimination of an oxygen atom from an initial naphthylperoxy radical adduct. nih.gov

Influence of Fluorine on Radical Mechanisms

The introduction of a fluorine atom onto the naphthol ring significantly impacts its radical chemistry. The carbon-fluorine (C-F) bond is exceptionally strong (typically >109 kcal/mol), making its homolytic cleavage difficult. acs.org This inherent strength means that fluorine is often used to block sites of metabolic attack. acs.org

However, the high electronegativity of fluorine exerts a strong inductive effect, which can destabilize an adjacent radical. acs.org Conversely, its π-conjugation capabilities can help stabilize the radical, and studies have shown that mono- and difluoromethyl radicals are more stable than the non-fluorinated methyl radical. acs.org In polyfluorinated aromatic systems, fluorine atoms have been shown to delocalize an odd electron, which affects the relative stability of isomeric intermediate radical σ-complexes. fluorine1.ru

The presence of fluorine can also alter reaction pathways. For instance, in reactions of polyfluoroarenes, the intermediate radical σ-complexes are often resistant to defluorination and may instead undergo dimerization or rearrangement via a 1,2-fluorine shift. fluorine1.ru This resistance is due to the strengthening of the C-F bond when another fluorine atom is present on the same carbon. fluorine1.ru

Stereochemical Control in Reactions Involving this compound Scaffolds

The planar structure of naphthols makes them ideal starting points for constructing complex three-dimensional molecules through reactions that create new stereocenters. Catalytic asymmetric dearomatization (CADA) reactions are powerful methods for this purpose, transforming flat aromatic rings into chiral, densely functionalized cyclohexadienone structures. researchgate.net

While specific examples using this compound are not detailed in the provided sources, research on analogous compounds like α-bromo-β-naphthols demonstrates the principles of stereochemical control. In one study, a catalytic asymmetric [4+1] spiroannulation of α-bromo-β-naphthols was achieved. chinesechemsoc.org The reaction proceeds through an initial dearomatization of the naphthol, followed by a debromination step involving a naphthoxy C-radical. A chiral copper(II) catalyst was used to control the enantioselectivity of the subsequent C-C bond formation, leading to spirocyclic products with high enantiomeric ratios. chinesechemsoc.org

In other work, the epoxidation of 2(1H)-naphthalenones (derivatives of naphthols) showed high stereospecificity. The presence of a hydroxyl group at the C1 position directed the epoxidation to occur on the opposite face of the molecule, resulting in the exclusive formation of the trans epoxide. gla.ac.uk These examples highlight how substituents on the naphthol scaffold, in combination with chiral catalysts or reagents, can effectively control the stereochemical outcome of a reaction.

Rearrangement Reactions and Aryl Shifts in Naphthol Derivatives

The naphthol framework is susceptible to various rearrangement reactions, allowing for the synthesis of diverse structural isomers. Acid-catalyzed rearrangements of cycloalkenyl naphthyl ethers, for example, can proceed through different pathways. mdpi.com A researchgate.netresearchgate.net sigmatropic rearrangement (Claisen rearrangement) yields 2-substituted naphthol derivatives. mdpi.com This can be followed by a Cope rearrangement to form 4-substituted naphthols. mdpi.com

Aryl shifts are also observed in certain naphthol derivatives. A study on the rearrangement of l-methyl-2-bromo-3H-naphtho[2,1-b]pyran-3-one, a derivative of 2-naphthol, under basic conditions led to a product resulting from an aryl shift. gla.ac.ukgla.ac.uk A selenium-mediated reaction sequence involving β-keto esters also features a 1,2-rearrangement of an aryl group to produce highly substituted naphthalene derivatives. researchgate.net This unique rearrangement is rationalized by the steric congestion in the starting material, which favors the migration of the aryl group. gla.ac.ukgla.ac.uk

Defluorination Mechanisms in Fluorinated Organic Compounds

The cleavage of the robust C-F bond, or defluorination, is a challenging but important reaction, particularly in the context of the biodegradation of fluorinated pollutants. nih.gov While generally resistant to metabolism, fluorinated aromatic compounds can undergo defluorination catalyzed by enzymes like cytochrome P450. annualreviews.org

Several mechanisms for oxidative defluorination have been proposed. One pathway, studied with heme dehaloperoxidase enzymes, begins with a hydrogen atom abstraction from the phenolic hydroxyl group. acs.org This is followed by an OH rebound to the aromatic ring, forming a hydroxycyclohexadienone intermediate. Subsequent reactions, potentially assisted by amino acid residues in the enzyme's active site or by proton donors in solution, lead to the elimination of hydrogen fluoride (B91410) (HF). acs.org

Another mechanism, investigated with a biomimetic diiron-phthalocyanine complex, involves a rate-determining electrophilic C-O addition to the fluorinated ring. nih.gov This is followed by a 1,2-fluoride shift to generate a ketone intermediate, from which the C-F bond is more easily cleaved. nih.gov This oxidative defluorination pathway is notably different from the typical mechanism of aromatic C-H hydroxylation. nih.gov The development of such catalytic systems is crucial for the environmental remediation of persistent fluorinated compounds. acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Fluoro-1-naphthol, offering insights into its atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The characterization of this compound is routinely achieved using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These one-dimensional NMR techniques provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule, respectively.

In one study, the ¹H NMR spectrum of this compound showed a singlet for the hydroxyl proton at 5.91 ppm. lookchem.com The aromatic protons appeared as a series of multiplets between 7.22 and 8.11 ppm. lookchem.com The ¹⁹F NMR spectrum displayed a multiplet at -145.8 ppm, characteristic of the fluorine atom attached to the naphthalene (B1677914) ring. lookchem.com

The following table summarizes representative NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H (OH) | 5.91 | s | lookchem.com |

| ¹H (Aromatic) | 7.22-8.11 | m | lookchem.com |

| ¹⁹F | -145.8 | m | lookchem.com |

| ¹³C | Data not available in provided search results |

Applications of 2D NMR in Conformational and Intermolecular Interaction Studies

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and for probing through-bond and through-space correlations. These techniques can reveal the conformational preferences and intermolecular interactions of this compound.

For instance, studies on related fluorinated aromatic compounds have utilized 2D NMR to establish conformational preferences. acs.orgresearchgate.net Through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings can provide direct evidence for specific conformers in solution. acs.org While specific 2D NMR studies on this compound were not detailed in the provided search results, the principles are directly applicable. For example, intermolecular hydrogen bonding, which can be studied by monitoring the hydroxyl proton chemical shift in different solvents or at varying concentrations, can be further elucidated using 2D NMR techniques that show correlations between the hydroxyl proton and other parts of the molecule or solvent molecules. mdpi.com

Mass Spectrometry (MS) and High-Resolution Techniques for Compound Verification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. ontosight.ai Low-resolution mass spectrometry provides the nominal mass of the compound, while high-resolution mass spectrometry (HRMS) delivers the exact mass with high precision (typically to four or more decimal places). algimed.comumb.edu This high accuracy allows for the unambiguous determination of the molecular formula. algimed.com

For this compound (C₁₀H₇FO), the expected monoisotopic mass is approximately 162.0481 g/mol . epa.gov In a typical mass spectrum, the molecular ion peak (M+) would be observed at m/z 162. lookchem.com HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions. algimed.comnih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the mass spectrum of 2-Fluoronaphthalene (B33398), a related compound, shows a top peak at m/z 146, corresponding to the molecular ion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. rsc.org The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. For this compound, a band was observed at 3562 cm⁻¹. lookchem.com

C-H stretch (aromatic): Typically found just above 3000 cm⁻¹. A band at 3044 cm⁻¹ has been reported. lookchem.com

C=C stretch (aromatic): Multiple sharp bands in the 1400-1650 cm⁻¹ region. A band at 1605 cm⁻¹ is noted for this compound. lookchem.com

C-F stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ region.

C-O stretch: Usually observed in the 1000-1300 cm⁻¹ range.

The following table summarizes some of the reported IR absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H stretch | 3562 | lookchem.com |

| C-H stretch (aromatic) | 3044 | lookchem.com |

| C=C stretch (aromatic) | 1605 | lookchem.com |

Advanced Fluorescence Spectroscopy

Advanced fluorescence techniques provide deep insights into the excited-state properties and dynamics of this compound and its interactions with the surrounding environment.

Time-Resolved Emission Spectroscopy (TRES) of Naphthol Forms and Solvent Reorientation Dynamics

Time-Resolved Emission Spectroscopy (TRES) is a powerful technique for studying dynamic processes that occur on the timescale of fluorescence, typically picoseconds to nanoseconds. evidentscientific.comhoriba.com For molecules like naphthols, TRES can distinguish between different emitting species, such as the neutral and deprotonated (naphtholate) forms, which often have distinct emission spectra and fluorescence lifetimes. horiba.comrsc.org For example, studies on 2-naphthol (B1666908) show that the neutral form and the naphtholate anion have different emission peaks and decay times, which can be resolved using TRES. horiba.com

Furthermore, TRES is instrumental in studying solvent reorientation dynamics. evidentscientific.comhoriba.com When a polar fluorophore like this compound is excited, its dipole moment can change, prompting the surrounding polar solvent molecules to reorient. evidentscientific.comresearchgate.net This solvent relaxation process lowers the energy of the excited state and results in a time-dependent shift of the fluorescence emission to longer wavelengths (a dynamic Stokes shift). evidentscientific.comresearchgate.netccmb.res.in By monitoring this spectral shift over time, the timescale of solvent reorientation can be determined, providing information about the local environment's viscosity and mobility. horiba.comccmb.res.in

The study of these dynamics is crucial as the interaction between a fluorophore and the surrounding solvent molecules can significantly influence the fluorescence emission spectra and quantum yields. evidentscientific.com

pH-Dependent Fluorescence Behavior and Excited State Proton Transfer (ESPT) in Naphthols

Naphthols, including this compound, exhibit significant changes in their fluorescence properties depending on the pH of the solution. This behavior is governed by a phenomenon known as Excited State Proton Transfer (ESPT). Upon photoexcitation, the electronic structure of the naphthol molecule is altered, causing a substantial increase in the acidity of the hydroxyl proton. Consequently, the acid dissociation constant in the excited state (pKa*) is much lower than in the ground state (pKa). franklycaroline.comescholarship.org

For instance, the parent compound 2-naphthol has a ground-state pKa of approximately 9.47, making it a weak acid. franklycaroline.com However, in its first excited singlet state, the pKa* drops to around 2.97. franklycaroline.com This means that while the neutral (protonated) form (ROH) predominates in the ground state in neutral or acidic solutions, the molecule becomes a much stronger acid upon excitation and can readily deprotonate to form the naphtholate anion (RO⁻*), even in moderately acidic conditions. franklycaroline.comresearchgate.net

This process is directly observable in the fluorescence spectrum. In acidic solutions (e.g., pH < 3), emission is primarily observed from the excited neutral form (ROH), while in basic solutions (e.g., pH > 6), fluorescence occurs from the excited naphtholate anion (RO⁻). franklycaroline.comfranklycaroline.com At intermediate pH values, dual fluorescence from both species can often be detected. franklycaroline.com The fluorescence of the neutral form of 2-naphthol is typically observed around 356 nm, whereas the deprotonated form emits at a longer wavelength, around 416-420 nm. franklycaroline.comfranklycaroline.com The presence of a fluorine atom in this compound is expected to influence the pKa and pKa* values due to its electron-withdrawing nature, but the fundamental ESPT process remains the same. The rate constants for these deprotonation and protonation reactions can be determined through time-resolved fluorescence studies and Stern-Volmer analysis. researchgate.netfranklycaroline.com

Table 1: Spectroscopic Properties of 2-Naphthol as a Model for ESPT

| Species | Absorption Max (nm) | Emission Max (nm) | pKa (Ground State) | pKa* (Excited State) |

|---|---|---|---|---|

| Neutral (ROH) | ~326 | ~356 franklycaroline.com | 9.47 franklycaroline.com | 2.97 franklycaroline.com |

| Anionic (RO⁻) | - | ~416 franklycaroline.com | - | - |

Electronic Spectra and Structure of Fluoronaphthalene Impurity Centers

When 2-fluoronaphthalene is present as an impurity in a crystalline naphthalene matrix, its electronic absorption and fluorescence spectra reveal detailed information about its interaction with the host crystal. aip.orgaip.org At low impurity concentrations (less than 1%) and low temperatures (e.g., 4.2 K), the spectra are characterized by two distinct, identical series of bands. aip.orgresearchgate.net These two series arise from the formation of two different types of impurity centers, where single molecules of 2-fluoronaphthalene occupy slightly different environments within the naphthalene lattice. aip.org

As the concentration of the 2-fluoronaphthalene impurity increases to over 1%, additional structures appear in the polarized absorption spectra. aip.org These new features are associated with the formation of "paired centers," where two impurity molecules interact. aip.orgaip.org Two types of paired centers can be distinguished:

Resonantly Interacting Pairs: These form when two impurity molecules are located at translationally inequivalent positions within the same crystal unit cell. This resonant interaction leads to a splitting of the electronic levels, an effect known as Davydov splitting, which is observable as a doublet in the spectrum. aip.orgaip.org

Non-Resonantly Interacting Pairs: In the specific case of 2-fluoronaphthalene, intense peaks located approximately 45 cm⁻¹ higher in frequency than the 0-0 transition bands of the single centers are also observed. aip.orgresearchgate.net These are also attributed to impurity paired centers, but in this case, the interaction between the molecules is not resonant. aip.org

The polarization of these spectral bands provides further insight. For example, the dipole moment of the electronic transition in the 2-fluoronaphthalene molecule is shifted towards the fluorine substituent, resulting in complex polarization characteristics along the crystallographic axes of the host naphthalene crystal. aip.org

Table 2: Observed Spectral Features for 2-Fluoronaphthalene in Naphthalene Crystal

| Feature | Description | Approximate Position |

|---|---|---|

| Single Impurity Centers | Two distinct series of bands from isolated impurity molecules. aip.org | 0-0 transitions around 31201 cm⁻¹ and 31241 cm⁻¹ aip.org |

| Paired Centers (Non-Resonant) | Intense peaks from interacting impurity pairs. aip.org | ~45 cm⁻¹ above the single-center 0-0 bands aip.org |

| Paired Centers (Resonant) | Davydov doublets from resonantly interacting pairs. aip.org | Symmetric splitting around single center positions aip.org |

X-ray Crystallography for Solid-State Structure Determination and Mechanistic Insights

In the structure of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole, the naphthalene and fluorophenyl rings are nearly planar, with a small dihedral angle of 6.35 (1)° between them. iucr.org The C-F bond length in such structures typically averages around 1.35 Å. vulcanchem.com

Chromatographic and Hyphenated Techniques in Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the determination of naphthols, including this compound. researchgate.netnih.gov The intrinsic fluorescence of the naphthalene ring system allows for detection at very low concentrations. hplc.eu

The separation is typically achieved using a reversed-phase column, such as an octadecylsilyl (ODS) or C18 column. researchgate.netgnest.org An isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is employed to separate the analytes. researchgate.netgnest.org

For detection, the fluorescence detector is set to an appropriate excitation wavelength (e.g., ~230 nm) and emission wavelength (e.g., ~350 nm), which can be optimized for the specific analyte. gnest.org To further enhance sensitivity, derivatization with a fluorescent labeling reagent, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), can be performed. This has been shown to lower the limits of detection (LOD) for 1- and 2-naphthol by 5- and 14-fold, respectively, compared to their native fluorescence. researchgate.netnih.gov This approach allows for the accurate and precise quantification of naphthols in complex matrices like human plasma. researchgate.net

Table 3: Typical Parameters for HPLC-FLD Analysis of Naphthols

| Parameter | Typical Value / Condition |

|---|---|

| Stationary Phase (Column) | C18 / ODS (e.g., 4.6 × 250 mm, 5 µm) gnest.org |

| Mobile Phase | Acetonitrile / Phosphate Buffer gnest.org |

| Elution Mode | Isocratic or Gradient researchgate.netresearchgate.net |

| Detection | Fluorescence Detector (FLD) researchgate.net |

| Excitation / Emission λ (Native) | ~230 nm / ~350 nm gnest.org |

| Limit of Detection (LOD) | As low as 14 fmol/injection (with derivatization) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of this compound, particularly for trace-level quantification in environmental and biological samples. oup.com Due to the polarity and moderate volatility of naphthols, a derivatization step is often required to improve their chromatographic behavior and thermal stability. oup.com A common strategy is in-situ derivatization with acetic anhydride (B1165640) to convert the hydroxyl group into an acetate (B1210297) ester, which is more volatile and less polar. oup.com

The derivatized sample is then injected into the GC, which is typically equipped with a capillary column such as an HP-5ms. oup.com A programmed temperature ramp is used to separate the components of the mixture. oup.com The separated compounds then enter the mass spectrometer, which acts as the detector. The mass spectrometer is usually operated in electron-impact (EI) ionization mode. researchgate.net

Analysis is performed by monitoring characteristic ions. For 2-naphthol, a parent molecular ion peak is observed at m/z = 144. researchgate.net For 2-fluoronaphthalene, the molecular ion peak is at m/z = 146. nih.gov The fragmentation pattern, which includes characteristic daughter ions, provides structural confirmation and allows for highly selective quantification using selected ion monitoring (SIM) mode. researchgate.net This method has been validated for the simultaneous determination of 1- and 2-naphthol in urine with limits of quantification (LOQ) as low as 1.00 µg/L. oup.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Naphthol (B170400) |

| 2-Naphthol |

| 2-Fluoronaphthalene |

| Naphthalene |

| 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene |

| 2-(4-Fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole |

| Acetonitrile |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) |

Computational Chemistry and Theoretical Modeling of 2 Fluoro 1 Naphthol

Computational chemistry and theoretical modeling serve as powerful tools for investigating the properties and reactivity of 2-Fluoro-1-naphthol at the molecular level. These methods provide insights that complement experimental findings and help in understanding the intricate electronic and structural characteristics of the molecule.

Applications of 2 Fluoro 1 Naphthol in Advanced Chemical Research

Role as a Synthetic Intermediate in Complex Molecule Synthesis

2-Fluoro-1-naphthol serves as a crucial intermediate in the construction of intricate molecular architectures. The presence of the fluorine atom not only modulates the reactivity of the naphthol ring but also provides a handle for further functionalization, making it a powerful tool for synthetic chemists.

Access to Polyfunctionalized Naphthol Structures

The synthesis of polyfunctionalized naphthols is essential for the development of new materials, catalysts, and biologically active compounds. This compound provides a unique entry point to this class of compounds. A general and efficient two-step synthesis of 2-fluoro-1-naphthols from readily available 1-indanones has been developed. lookchem.com This method involves the reaction of 1-indanones with a difluorocarbene source to form difluoromethyl 2-fluoro-1-naphthyl ethers, which are subsequently hydrolyzed to the desired 2-fluoro-1-naphthols in high yields. lookchem.com This approach is applicable to a wide range of substituted 1-indanones, allowing for the preparation of a diverse library of this compound derivatives. lookchem.com

Furthermore, the fluorine atom in this compound can direct subsequent electrophilic substitution reactions, enabling the regioselective introduction of other functional groups onto the naphthalene (B1677914) ring. This controlled functionalization is critical for building up molecular complexity and accessing specific isomers that might be difficult to obtain through other synthetic routes. The electron-withdrawing nature of fluorine can also influence the acidity of the hydroxyl group, which can be exploited in various chemical transformations.

Precursor for Natural Product Scaffolds (e.g., Gilvocarcin Derivatives)

The gilvocarcin family of natural products has attracted significant attention due to their potent antitumor activities. A key structural feature of these molecules is a tetracyclic core, and the synthesis of this core often relies on the construction of a highly substituted naphthol moiety. While methods exist for synthesizing 2-chloro- and 2-bromo-1-naphthols as precursors for gilvocarcin derivatives, the synthesis of the corresponding this compound has also been explored as a potential route. acs.orguni-muenchen.deacs.org

A strategy for the synthesis of 2-halo-1-naphthols involves a two-step ring expansion of 1-indanones. acs.orgacs.orguibk.ac.at This methodology has proven effective for chloro and bromo derivatives and has been successfully applied in the total synthesis of defucogilvocarcin M. acs.orgacs.org Although a direct application of this specific method for this compound in a gilvocarcin synthesis is not explicitly detailed in the provided context, the development of synthetic routes to 2-fluoro-1-naphthols from 1-indanones suggests its potential as a precursor for fluorinated gilvocarcin analogues. lookchem.com The introduction of a fluorine atom could significantly alter the biological activity and pharmacokinetic properties of the resulting natural product derivatives, making this an important area for further investigation.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, self-assembling systems. The unique properties of fluorine, such as its high electronegativity, small size, and ability to participate in hydrogen bonding and halogen bonding, make fluorine-containing molecules like this compound highly valuable in this field.

Design of Host-Guest Recognition Systems with Fluorine-Containing Naphthols

Host-guest chemistry, a central concept in supramolecular chemistry, involves the specific binding of a "guest" molecule to a larger "host" molecule. The introduction of fluorine into naphthol-based hosts can significantly enhance their binding affinity and selectivity for certain guests. The electron-withdrawing nature of fluorine can create a more electron-deficient aromatic surface, which can lead to stronger π-π stacking interactions with electron-rich guest molecules.

Self-Assembly Studies and Fluorine's Impact on Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating new materials with unique properties. The presence of fluorine in molecules like this compound can have a dramatic effect on their self-assembly behavior. nih.govscispace.com Fluorination can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to the formation of different and often more stable and robust supramolecular architectures compared to their non-fluorinated counterparts. nih.govscispace.com

The impact of fluorine on self-assembly is multifaceted. It can alter the electronic properties of the aromatic ring, influencing π-π stacking interactions. acs.org The introduction of fluorine can also lead to specific intermolecular C-F···H hydrogen bonds or other non-covalent interactions that direct the formation of unique and predictable supramolecular patterns. The study of how systematic fluorination affects the self-assembly of rod-like architectures has shown that the position and number of fluorine atoms can determine the resulting liquid crystalline phases. researchgate.net

Exploration of Halogen Bonding in Supramolecular Assemblies

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. It has emerged as a powerful tool for the construction of supramolecular assemblies. oup.comscispace.com While iodine and bromine are the most commonly used halogen bond donors, fluorine can also participate in such interactions, particularly when activated by electron-withdrawing groups. acs.org

In the context of this compound, the fluorine atom, attached to the electron-rich naphthalene ring, is not a strong halogen bond donor. However, the naphthol ring itself can act as a π-electron donor (Lewis base) and participate in halogen bonding with suitable halogen bond donors like diiodotetrafluorobenzene. nih.gov The study of halogen bonding in cocrystals of polycyclic aromatic hydrocarbons has revealed the formation of robust ladder-like architectures. nih.gov The electronic properties of the aromatic system, which are modulated by substituents like fluorine, play a crucial role in the strength and geometry of these interactions. Therefore, this compound and its derivatives are valuable probes for understanding and utilizing halogen bonding in the design of new solid-state materials. nih.gov

Investigating Structure-Reactivity Relationships in Chemical Biology Contexts

The interplay between a molecule's structure and its reactivity is a fundamental concept in chemical biology. The substitution of a hydrogen atom with fluorine in the 1-naphthol (B170400) scaffold to create this compound provides a subtle yet significant perturbation that allows for detailed investigations into these relationships.

Probing Molecular Interactions with Fluorinated Naphthols

Fluorinated naphthols, including this compound, serve as insightful probes for molecular interactions. The fluorine atom, with its high electronegativity and minimal steric bulk, can influence non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial in biological systems.

Studies have utilized 1-naphthol as a fluorescent molecular probe to monitor interactions within lipid bilayers. nih.govrsc.org The fluorescence properties of naphthol are sensitive to its local environment, making it a useful tool for investigating the effects of other molecules on membrane structure and dynamics. nih.govrsc.org For instance, the interaction of bile salts with dipalmitoylphosphatidylcholine (DPPC) vesicles has been studied using 1-naphthol, revealing how these interactions can alter the hydration and organization of the lipid membrane. nih.gov Similarly, the influence of the drug FTY720 on DMPC multilamellar vesicles has been elucidated using 1-naphthol as a probe, showing changes in the membrane's phase transition behavior. rsc.org

The introduction of a fluorine atom, as in this compound, offers an additional analytical handle. ¹⁹F NMR spectroscopy is a powerful technique for studying molecular interactions due to the sensitivity of the ¹⁹F chemical shift to the local electronic environment. nih.gov This "bio-orthogonality" of the fluorine nucleus allows for the observation of protein-ligand interactions without interference from other biological molecules. nih.gov The use of fluorinated probes can provide detailed information on how molecules bind to and interact with complex biological structures like humic and fulvic acids, which are important components of natural organic matter. dss.go.th

Mechanistic Insights into Enzyme-Substrate Interactions (from a chemical perspective)

Understanding how enzymes bind to their substrates and catalyze reactions is a central goal of chemical biology. Fluorinated compounds like this compound can provide valuable mechanistic insights. The strategic placement of a fluorine atom can influence the electronic properties of a substrate or inhibitor, thereby affecting its interaction with an enzyme's active site.

The study of enzyme-substrate interactions often involves the use of substrate analogs to probe the geometry and electronic requirements of the active site. utdallas.edu Fluorine substitution can be used to create analogs that mimic the transition state of an enzymatic reaction, leading to potent and specific inhibitors. nih.gov For example, fluorinated sugars have been developed as inhibitors of glycosidases, where the fluorine atom destabilizes the oxocarbenium-like transition state. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model and understand these interactions at a molecular level. researchgate.net These studies can correlate the structural and electronic properties of substituted aromatic compounds with their reactivity and biological activity. researchgate.net Machine learning approaches are also being employed to predict the catalytic activity of enzymes with various substrates, including those with bulky and complex structures. acs.org By combining experimental data from techniques like ¹⁹F NMR with computational modeling, a detailed picture of enzyme-substrate interactions can be constructed, revealing the subtle forces that govern molecular recognition and catalysis. researchgate.netrsc.org

Catalysis and Ligand Design

The unique properties of this compound and its derivatives make them valuable components in the design of new catalysts and ligands for a variety of chemical transformations.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. Chiral ligands, often derived from molecules with specific stereochemical properties, are crucial for achieving high levels of enantioselectivity. Binaphthol (BINOL) derivatives are a prominent class of chiral ligands that have been extensively used in asymmetric catalysis. sioc-journal.cn

The introduction of fluorine atoms into these ligands can have a significant impact on their catalytic performance. rsc.org Fluorine can modulate the steric and electronic properties of the ligand, which in turn influences the structure and reactivity of the metal-catalyst complex. rsc.org For example, fluorinated BINOL-derived phosphoric acids have been used as effective chiral Brønsted acid catalysts in various enantioselective reactions. rsc.org

The development of new synthetic methods allows for the creation of a diverse range of chiral ligands. For instance, palladium-catalyzed enantioselective C-H functionalization has been achieved using chiral ligands in combination with specific oxidants. mdpi.com These reactions enable the synthesis of complex chiral molecules, such as β-lactams, with high stereocontrol. mdpi.com

Table 1: Examples of Asymmetric Reactions Utilizing Naphthol-Based Ligands

| Reaction Type | Catalyst/Ligand System | Product Type | Enantioselectivity (ee) | Reference |

| Chlorinative Dearomatization | Quinine-derived organocatalyst | Chiral Naphthalenones | Up to 96% | nih.gov |

| 1,8-Conjugate Addition | Chiral Phosphoric Acid | Chiral Tetraarylmethanes | Up to 92% | dicp.ac.cn |

| Friedel-Crafts Reaction | Chiral Binaphthol-Titanium | Trifluoromethylated Compounds | High | acs.org |

| Transfer Hydrogenation | Chiral Ru-TsDPEN | Chiral Tetrahydronaphthols | Up to 99% | chinesechemsoc.org |

Organocatalytic Applications of Naphthol Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis. Naphthol derivatives have found widespread use in this field, participating in a variety of asymmetric transformations. rsc.org

Chiral phosphoric acids derived from BINOL are highly effective organocatalysts for a range of reactions, including cycloadditions and dearomatization reactions. beilstein-journals.org For example, the organocatalytic asymmetric chlorinative dearomatization of naphthols provides access to chiral naphthalenones with high enantioselectivity. nih.gov Similarly, the conjugate addition of 2-naphthols to nitroolefins, catalyzed by a thiourea-based organocatalyst, yields enantioenriched naphthalenones. mdpi.com

These reactions often proceed through the formation of reactive intermediates, such as ortho-quinone methides, which are generated in situ from naphthol precursors. dicp.ac.cn The ability to generate these intermediates under mild, organocatalytic conditions has expanded the scope of reactions available for the synthesis of complex chiral molecules. dicp.ac.cn

Environmental Chemical Research and Degradation Studies

The fate of chemical compounds in the environment is a critical area of research. Understanding the degradation pathways of substances like this compound is essential for assessing their environmental impact.

The degradation of aromatic compounds in the environment can occur through various physical, chemical, and biological processes. researchgate.netresearchgate.net For naphthol-related compounds, degradation in seawater has been shown to be influenced by factors such as light and hydrolysis. nih.gov

The introduction of fluorine into a molecule can significantly alter its environmental persistence. nih.gov Highly fluorinated compounds, such as perfluoroalkyl substances (PFAS), are known for their extreme stability and resistance to degradation. nih.govitrcweb.org However, the biodegradation of less heavily fluorinated molecules can be more complex, often involving multiple metabolic pathways. nih.gov